1-(Difluoromethyl)-4-methyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(difluoromethyl)-4-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2/c1-4-2-8-9(3-4)5(6)7/h2-3,5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMILCAIZYLCDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation and Cyclization via Difluoroacetoacetate Intermediate
The most widely documented method involves a multi-step sequence starting with alkyl difluoroacetoacetate. As outlined in Patent WO2014120397A1, this process comprises four critical stages:
-
Acidification of Sodium Enolate : Alkyl difluoroacetoacetate (Formula VI-A) is generated by acidifying its sodium enolate with carbonic acid formed in situ via CO₂ introduction. The reaction occurs under controlled pressure (0.1–2 kg/cm²) for 1–3 hours, achieving a pH of 5–7. CO₂ is delivered as gaseous or solid (dry ice), with subsequent filtration of sodium bicarbonate byproducts.
-
Coupling with Trialkyl Orthoformate : The purified alkyl difluoroacetoacetate reacts with trialkyl orthoformate in acetyl anhydride to form alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrate (Formula VII-A). This step ensures the introduction of the alkoxy group necessary for cyclization.
-
Cyclization with Methylhydrazine : The key pyrazole ring formation occurs in a biphasic system (e.g., toluene/water) using weak bases like sodium bicarbonate. Methylhydrazine in aqueous solution is cooled to −20°C–5°C and reacted with Formula VII-A. After 1–3 hours, the organic phase is concentrated, and the product is recrystallized from toluene/petroleum ether, yielding >99.9% purity.
Representative Reaction:
Halogenation and Condensation with Methylhydrazine
An alternative route, detailed in Patent CN111362874B, employs 2,2-difluoroacetyl halides as starting materials:
-
Addition to α,β-Unsaturated Esters : 2,2-Difluoroacetyl chloride reacts with α,β-unsaturated esters (e.g., dimethylamino acrylate) in the presence of acid-binding agents (e.g., triethylamine). The intermediate undergoes alkaline hydrolysis to yield α-difluoroacetyl carboxylic acid.
-
Cyclization with Methylhydrazine : The carboxylic acid intermediate is condensed with methylhydrazine in aqueous solution using catalysts like potassium iodide (KI) or sodium iodide (NaI) at −30°C. Post-reaction distillation removes solvents and byproducts (e.g., dimethylamine), followed by acidification (pH 1–2) to precipitate the crude product. Recrystallization from aqueous ethanol achieves 75–77% yield and 99.6% purity.
Key Advantage : This method reduces isomer formation (3- vs. 5-substituted pyrazole ratio: 95:5) through optimized catalytic systems and low-temperature conditions.
Optimization of Reaction Parameters
Temperature and Pressure Effects
Both methods emphasize strict temperature control to enhance regioselectivity:
-
Cyclization Step : Temperatures below 0°C minimize side reactions. For instance, maintaining −30°C during methylhydrazine addition suppresses isomerization.
-
CO₂ Pressure : In the enolate acidification step, pressures of 0.1–2 kg/cm² ensure efficient carbonic acid generation, critical for high enolate conversion.
Catalytic Systems and Solvent Selection
-
Catalysts : KI and NaI (0.5–0.6 equiv) significantly improve cyclization efficiency by facilitating nucleophilic attack during pyrazole ring formation.
-
Solvents : Biphasic systems (toluene/water) enhance phase separation, simplifying product isolation. Polar aprotic solvents like ethyl acetate are preferred for intermediate purification.
Isomer Control and Purification Techniques
Isomer Suppression Strategies
Recrystallization Protocols
Recrystallization from ethanol/water (40% v/v) or methanol/water (35% v/v) removes residual isomers and byproducts, achieving >99.5% purity. This step is critical for industrial-scale production to meet agrochemical purity standards.
Industrial-Scale Production Considerations
Process Scalability
Cost Efficiency
-
Raw Material Availability : Methylhydrazine and trialkyl orthoformate are commercially available at scale, reducing production costs.
-
Waste Management : Sodium bicarbonate byproducts from the acidification step are filtered and repurposed, aligning with green chemistry principles.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
1-(Difluoromethyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
Common reagents used in these reactions include sodium hypochlorite for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically difluoromethylated pyrazole derivatives with different functional groups .
Scientific Research Applications
1-(Difluoromethyl)-4-methyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-4-methyl-1H-pyrazole involves the inhibition of specific enzymes. For instance, in the context of fungicides, it inhibits succinate dehydrogenase, an enzyme involved in the mitochondrial respiration chain. This inhibition disrupts cellular respiration, leading to the death of the fungal cells . The molecular targets and pathways involved include the active site of succinate dehydrogenase, where the compound binds and prevents the enzyme from functioning properly .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 1-(Difluoromethyl)-4-methyl-1H-pyrazole with structurally related pyrazole derivatives, highlighting substituent positions and functional groups:
Physicochemical Properties
- Lipophilicity : The difluoromethyl group increases lipophilicity compared to hydroxyl or carboxylic acid substituents, enhancing membrane permeability .
- Solubility : Carboxylic acid derivatives (e.g., 1H-pyrazole-4-carboxylic acids) exhibit higher aqueous solubility due to ionizability, whereas methyl or aryl-substituted analogs are more lipid-soluble .
- Reactivity : Sulfonyl chlorides (e.g., 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride) are highly reactive toward nucleophiles, enabling facile derivatization .
Biological Activity
1-(Difluoromethyl)-4-methyl-1H-pyrazole is a compound of significant interest in the field of medicinal chemistry and agricultural science due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antifungal properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
This compound contains a difluoromethyl group attached to a pyrazole ring. Its chemical structure can be represented as follows:
This configuration contributes to its unique reactivity and biological interactions.
Antifungal Activity
Recent studies have demonstrated that this compound exhibits notable antifungal activity against various phytopathogenic fungi. For instance, research indicates that compounds derived from this pyrazole exhibit efficacy against Botrytis cinerea, a significant fungal pathogen affecting crops.
Case Study: Antifungal Efficacy
A study synthesized two derivatives of difluoromethyl pyrazoles and assessed their antifungal activity. The results showed that these compounds had moderate to high inhibitory effects on Botrytis cinerea:
| Compound | Inhibition Rate (%) |
|---|---|
| 3-(difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide | 70% |
| 3-(difluoromethyl)-N-((3,5-dimethylphenyl) carbamoyl)-1-methyl-1H-pyrazole-4-carboxamide | 65% |
These findings suggest that the difluoromethyl group plays a crucial role in enhancing the antifungal properties of the pyrazole derivatives .
The mechanism by which this compound exerts its antifungal effects involves interaction with specific molecular targets within fungal cells. Molecular docking studies have indicated that this compound can bind effectively to key enzymes involved in fungal metabolism, thereby inhibiting their activity.
Molecular Docking Insights
In molecular docking studies, it was observed that the difluoromethyl pyrazole moiety forms significant interactions with target enzymes:
- Binding Site : The compound occupies the active site of succinate dehydrogenase (SDH).
- Interactions : Key interactions include π-cation and π-sigma bonds with amino acid residues in the enzyme, which stabilize the binding and enhance inhibitory effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Research has shown that alterations in the substituents on the pyrazole ring can significantly affect its potency against fungal pathogens.
SAR Analysis
A comparative analysis of different derivatives revealed:
| Substituent | Activity Level | Comments |
|---|---|---|
| Methyl (–CH₃) | Moderate | Enhances lipophilicity |
| Ethyl (–C₂H₅) | High | Increased interaction with target sites |
| Chlorine (–Cl) | Low | Reduced binding affinity |
These observations indicate that optimizing substituents can lead to enhanced biological activity, highlighting the importance of SAR in drug design .
Q & A
Q. What are the common synthetic routes for 1-(difluoromethyl)-4-methyl-1H-pyrazole, and how are intermediates characterized?
The synthesis typically involves cyclocondensation of hydrazine derivatives with fluorinated diketones or aldehydes. For example, hydrazine reacts with difluoromethyl ketones under acidic conditions to form the pyrazole core. Key intermediates, such as difluoromethyl-substituted hydrazones, are characterized via NMR (<sup>1</sup>H/<sup>19</sup>F) and LC-MS to confirm regioselectivity and purity . Challenges include controlling the position of the difluoromethyl group, which requires precise temperature and pH monitoring during cyclization .
Q. How is the structural identity of this compound validated experimentally?
X-ray crystallography is critical for unambiguous structural confirmation, particularly to resolve tautomeric forms (e.g., keto-enol tautomerism observed in related pyrazole derivatives). Spectroscopic methods include:
- <sup>19</sup>F NMR to confirm the presence of the difluoromethyl group (δ ~ -100 to -120 ppm).
- IR spectroscopy to identify N–H and C–F stretches (~3300 cm⁻¹ and 1100–1250 cm⁻¹, respectively).
- High-resolution mass spectrometry (HRMS) to verify molecular formula .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies indicate decomposition above 150°C, with sensitivity to strong acids/bases due to C–F bond lability. Storage recommendations include inert atmospheres and low temperatures (-20°C) to prevent hydrolysis .
Advanced Research Questions
Q. How does the difluoromethyl group influence electronic properties and reactivity compared to non-fluorinated analogs?
The electron-withdrawing nature of the difluoromethyl group reduces electron density on the pyrazole ring, enhancing electrophilic substitution reactivity at the 4-position. Computational studies (DFT) reveal a 10–15% increase in aromatic ring polarization compared to methyl-substituted analogs, impacting intermolecular interactions in catalysis or binding . This group also increases metabolic stability in biological assays by resisting oxidative degradation .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in antimicrobial or enzyme inhibition assays often arise from tautomerism or solvent-dependent conformational changes. For example, enol-keto tautomerism in pyrazoles (observed in crystallographic studies) can alter binding affinities. Methodological standardization, such as using consistent solvent systems (e.g., DMSO concentration <1%) and controlling pH during assays, reduces variability .
Q. How are reaction mechanisms optimized for regioselective difluoromethylation?
Regioselectivity in difluoromethylation is achieved using directing groups (e.g., boronic esters) or transition-metal catalysts. Palladium-mediated C–H activation at the 4-position of pyrazole precursors is a key method, with yields >80% when using Pd(OAc)₂ and ligands like XPhos. Mechanistic studies (kinetic isotope effects) suggest a concerted metalation-deprotonation pathway .
Q. What computational tools predict the compound’s interactions with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations are used to model interactions with enzymes like cytochrome P450 or kinases. The difluoromethyl group’s electronegativity enhances hydrogen bonding with active-site residues (e.g., Lys or Asp), validated by mutagenesis studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
